2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline is an organic compound with the molecular formula and a CAS number of 1040683-23-5. This compound belongs to the class of anilines, which are characterized by the presence of an amino group attached to an aromatic ring. The specific structure includes an isopropoxy group and a butyl chain substituted with a 4-methylphenoxy group, making it a complex molecule with potential applications in various fields.
The compound can be sourced from chemical suppliers such as Matrix Scientific and is often used in scientific research and organic synthesis. Its unique structure allows for various chemical reactions, making it valuable for developing new materials and compounds in both academic and industrial settings .
2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline is classified as:
The synthesis of 2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline typically involves several steps:
The molecular structure of 2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline features:
CC(C)OC(C(C)C)NCC(C1=CC=C(C=C1)C(C)=C)C
.2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline can undergo several types of chemical reactions:
The mechanism of action for 2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline primarily involves its interaction with biological targets such as enzymes or receptors:
The precise pathways affected depend on the specific biochemical context in which the compound is used, highlighting its potential versatility in research applications.
2-Isopropoxy-N-[2-(4-methylphenoxy)butyl]aniline has several applications in scientific research:
This compound's diverse reactivity and functional groups make it valuable across multiple fields, including chemistry, biology, and materials science.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: